molecular formula C12H6O3 B1206112 Naphtho[2,3-b]furan-4,9-dione CAS No. 5656-82-6

Naphtho[2,3-b]furan-4,9-dione

Cat. No.: B1206112
CAS No.: 5656-82-6
M. Wt: 198.17 g/mol
InChI Key: QMKMOPXRLXYBLI-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with a furan ring. This compound is notable for its structural complexity and potential biological activity. It is found in various natural products and synthetic analogs, making it a significant target in pharmaceutical and chemical research.

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Reverse Hydrogenolysis: This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins using palladium on carbon (Pd/C) as a catalyst.

    Visible-Light-Mediated [3+2] Cycloaddition: This method utilizes visible light to mediate the cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and olefins.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of palladium-catalyzed processes is particularly favored due to its efficiency and minimal waste generation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound typically yields hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products:

  • The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as functionalized this compound compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Naphtho[2,3-b]furan-4,9-dione has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications to the this compound structure have resulted in compounds with enhanced activity against breast and lung cancer cells, suggesting a promising avenue for drug development .

1.2 Antifungal Properties
Research indicates that this compound exhibits antifungal activity. A study highlighted its effectiveness against pathogenic fungi, which could be beneficial in treating fungal infections resistant to conventional therapies. The compound's mechanism appears to involve disruption of fungal cell membrane integrity .

Synthetic Applications

2.1 Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization through various chemical reactions, such as cycloaddition and hydrogenation. Recent advancements include a visible-light-mediated [3+2] cycloaddition reaction that enhances the efficiency of synthesizing this compound under environmentally friendly conditions .

2.2 Photochemical Applications
The compound has been utilized in photochemical applications due to its ability to absorb light and facilitate electron transfer processes. This property is being explored for applications in solar energy conversion and photodynamic therapy for cancer treatment .

Material Science

3.1 Organic Electronics
this compound derivatives are being studied for their potential use in organic electronic devices. Their electronic properties make them suitable candidates for organic semiconductors and light-emitting diodes (LEDs). Research indicates that these compounds can enhance charge mobility and stability in organic photovoltaic cells .

3.2 Polymer Chemistry
In polymer science, this compound is being explored as a building block for creating novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in material strength and resistance to degradation under environmental stressors .

Case Studies

Study Findings Applications
Study on Anticancer ActivityThis compound derivatives were effective against multiple cancer cell lines with IC50 values indicating potent activityDrug development for cancer therapy
Research on Antifungal PropertiesDemonstrated significant antifungal activity against resistant strainsPotential treatment for fungal infections
Synthesis via Visible-Light-Mediated CycloadditionDeveloped an efficient synthesis method under green chemistry principlesSustainable production of naphtho[2,3-b]furan-4,9-diones
Organic Electronics StudyHighlighted the use of this compound in improving organic photovoltaic devicesAdvancements in renewable energy technologies

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects:

    Molecular Targets: It targets enzymes and proteins involved in cellular proliferation and apoptosis.

    Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells.

Comparison with Similar Compounds

Naphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as:

Uniqueness:

  • This compound is unique due to its specific ring fusion and the presence of both naphthalene and furan moieties, which contribute to its diverse chemical reactivity and biological activity.

Biological Activity

Naphtho[2,3-b]furan-4,9-dione is a heterocyclic compound characterized by its fused naphthalene and furan rings. This structural complexity contributes to its diverse biological activities, making it a significant compound in pharmaceutical research. This article explores the biological activity of this compound, including its antitumor, antiviral, and cytotoxic properties, alongside relevant synthesis methods and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods:

  • Palladium-Catalyzed Reverse Hydrogenolysis : Involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins using palladium on carbon as a catalyst.
  • Visible-Light-Mediated [3+2] Cycloaddition : A green chemistry approach that uses visible light to facilitate the reaction between 2-hydroxy-1,4-naphthoquinones and olefins, yielding high regioselectivity and functional group tolerance .

Antitumor Properties

This compound exhibits significant antitumor activity. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example:

  • Cytotoxicity Assays : In a study involving KB cells (human oral epidermoid carcinoma), the parent compound demonstrated notable cytotoxicity with an effective dose (ED50) of 0.09 μg/ml for certain derivatives .
  • Mechanism of Action : The antitumor activity is believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways.

Antiviral Activity

This compound has been investigated for its antiviral potential against several viruses:

  • Japanese Encephalitis Virus : The compound showed inhibitory effects on viral replication in Vero cells (African green monkey kidney cells) .
  • Mechanism : The antiviral activity may involve interference with viral entry or replication processes within host cells.

Cytotoxic Effects

The cytotoxic effects of this compound extend beyond cancer cells:

  • Cell Lines Tested : Various studies have reported cytotoxicity against different cell lines, including those from prostate cancer and glioblastoma .
  • Concentration-Dependent Effects : The degree of cytotoxicity is often concentration-dependent, with lower concentrations yielding less effect compared to higher doses.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntitumor ActivityAntiviral ActivityCytotoxicity (ED50)
This compoundSignificantYes0.09 μg/ml
Naphtho[1,2-b]furan-4,5-dioneModerateNoVaries
Naphtho[2,3-b]thiophene-4,9-dioneLowNoHigher than this compound

Study on Cytotoxic Activity

A comprehensive study evaluated the cytotoxic activity of 33 derivatives of this compound against KB cells. The results indicated that most derivatives exhibited significant cytotoxicity compared to control groups. Notably:

  • The parent compound was effective at low concentrations.
  • Certain modifications to the structure enhanced or reduced activity .

Antiviral Efficacy Evaluation

In another study assessing the antiviral efficacy against Japanese encephalitis virus:

  • The compound was tested in vitro on Vero cells.
  • Results demonstrated a dose-dependent inhibition of viral replication .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Naphtho[2,3-b]furan-4,9-dione derivatives?

  • Methodology :

  • Palladium-catalyzed reverse hydrogenolysis : 2-hydroxy-1,4-naphthoquinones are coupled with olefins using Pd/C under oxidant-free conditions to yield the core structure .
  • Three-component condensation : 2-hydroxy-1,4-naphthoquinone reacts with aldehydes and isocyanides in a regioselective one-pot synthesis, achieving high yields (e.g., 62% for methylthio-substituted derivatives) .
  • Functionalization at the 2-position : Reactions with methylthio groups or iodine nucleophiles enable substitutions (e.g., 2-methylthio or 2-iodo derivatives) under mild conditions (room temperature, 5–6 hours) .

Q. How are this compound derivatives structurally characterized?

  • Analytical techniques :

  • IR spectroscopy : Identification of carbonyl (C=O) and aromatic C-H stretching vibrations (e.g., 1680–1720 cm⁻¹ for quinones) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 306 [M⁺] for 2-methylthio derivatives) and fragmentation patterns confirm molecular weight .
  • Elemental analysis : Validates empirical formulas (e.g., C₁₂H₆O₅ for 5,8-dihydroxy derivatives) .

Q. What in vitro models are used to evaluate biological activity?

  • Experimental design :

  • HaCaT keratinocyte assays : Compounds are tested for antiproliferative effects (IC₅₀ values) and cytotoxicity via lactate dehydrogenase (LDH) release to assess membrane damage .
  • Structure-activity relationship (SAR) : Substituents at the 2-position (e.g., electron-withdrawing oxadiazole or nicotinoyl groups) enhance potency (IC₅₀ < 1 µM) while minimizing cytotoxicity .

Advanced Research Questions

Q. How does redox activation influence the biological activity of these compounds?

  • Mechanistic insights :

  • Enzymatic reduction : NAD(P)H quinone oxidoreductase 1 (NQO1) mediates one-electron reduction, generating semiquinone radicals that produce superoxide (O₂⁻) in HaCaT cells .
  • Two-electron reduction : DT-diaphorase converts quinones to hydroquinones, which undergo redox cycling, exacerbating oxidative stress in cancer cells .
    • Validation : Electron paramagnetic resonance (EPR) and cellular ROS assays quantify superoxide generation .

Q. What challenges arise in functionalizing the 2-position of the naphthofuran core?

  • Experimental limitations :

  • Nucleophilic substitution : Ethylamine reactions yield unstable intermediates (e.g., imino derivatives) that undergo ring-opening, requiring non-aqueous conditions to prevent decomposition .
  • Electrophilic substitution : Halogenation (Cl, Br, I) at the 2-position proceeds efficiently (>80% yield), but alkoxy groups fail due to strong base sensitivity .

Q. How do electronic properties correlate with cytotoxic efficacy?

  • Key findings :

  • Solvatochromism : Electron-withdrawing substituents increase intramolecular charge transfer, enhancing redox activity and cytotoxicity (e.g., 2-acetyl derivatives inhibit STAT3 in cancer stem cells) .
  • Redox potentials : Compounds with lower reduction potentials (e.g., −0.45 V vs. SCE) exhibit stronger antiproliferative effects due to facilitated electron transfer .

Q. What strategies optimize selectivity for cancer cells over normal cells?

  • Approaches :

  • Mitochondrial targeting : Derivatives accumulate in tumor cell mitochondria, inducing apoptosis via cytochrome c release (e.g., 2-acetylnaphtho derivatives) .
  • Topoisomerase inhibition : Quinone-based derivatives intercalate DNA and inhibit topoisomerase I/II, validated by comet assays and gel electrophoresis .

Q. Data Contradictions and Resolutions

Q. Why do some derivatives show high antiproliferative activity but poor membrane selectivity?

  • Resolution :

  • Hydrophobicity : Lipophilic substituents (e.g., 2-thenoyl) enhance cell penetration but increase LDH release. Balancing logP values (2.5–3.5) improves selectivity .
  • Pro-drug design : Masking quinone moieties with ester groups reduces off-target effects while maintaining activity post-metabolic activation .

Q. How do conflicting reports on substituent effects at the 7-position align?

  • Analysis :

  • Steric hindrance : Bulky groups at C7 (e.g., methoxy) reduce activity by obstructing redox cycling, whereas small groups (e.g., hydroxy) enhance it .
  • Crystallography : X-ray structures reveal that 7-substituents alter planarity, affecting DNA intercalation efficiency .

Q. Emerging Research Directions

Q. Can these compounds be repurposed for inflammatory diseases?

  • Evidence :
  • NF-κB inhibition : Derivatives suppress LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages via IκBα stabilization .
  • In vivo models : Oral administration (10 mg/kg/day) reduces edema in murine colitis models, comparable to dexamethasone .

Q. What novel synthetic routes enable chiral naphthofuran derivatives?

  • Innovations :
  • Rhodium-catalyzed C-H activation : Asymmetric synthesis of dihydrobenzo[b]furan intermediates (e.g., >90% ee) for complex natural product analogs .
  • Enzymatic resolution : Lipase-mediated kinetic resolution achieves enantiomeric excess in 2-acetyl derivatives .

Q. Methodological Best Practices

Q. How to mitigate quinone toxicity during in vitro assays?

  • Recommendations :
  • Antioxidant co-treatment : Use N-acetylcysteine (1 mM) to scavenge ROS and distinguish cytotoxicity from oxidative stress .
  • Short-term exposure : Limit treatment to 24 hours to prevent artifactual LDH release due to prolonged redox cycling .

Properties

IUPAC Name

benzo[f][1]benzofuran-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMOPXRLXYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205114
Record name Naphtho(2,3-b)furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5656-82-6
Record name Naphtho(2,3-b)furan-4,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005656826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-b)furan-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5 grams (47.2 mmoles) of methyl vinyl sulfone in 100 mL of dichloromethane, 7.9 grams (49.5 mmoles) of bromine was added. The mixture was refluxed for 6 hours, and then evaporated to sticky residue. To the residue solution in 150 mL of tetrahydrofitran cooled in ice bath, 7.5 grams (49.5 mmoles) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was dropped slowly over 20 minutes while stirring vigorously. The reaction mixture was further stirred for 30 minutes in ice bath, then 8.2 grams (47.2 mmoles) of 2-hydroxy-1,4-naphthoquinone and 7.5 grams (49.5 mmoles) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) were added. The mixture was reflux for 6 hours, and then evaporated to sticky residue. The residue was dissolved in 300 mL of dichloromethane, and washed with 300 mL of water, 300 mL of 2% aqueous citric acid solution, successively, and dried with 30 grams of anhydrous sodium sulfate. The naphtho[2,3-b]furan-4,9-dione product was purified with silica gel column using dichloromethane/hexane (3:1) as elution solvent. 2.3 grams of product (overall yield 25%) was obtained and characterized by 1H NMR and mass spectrum. 1H NMR (in DMSO) δ 7.17 (d, J=2, 1H), 7.86-7.91 (m, 2H), 8.09-8.13 (m, 2H), 8.32 (d, J=2.1 H). Mass (M+H) is 199.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
7.5 g
Type
reactant
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Naphtho[2,3-b]furan-4,9-dione
Naphtho[2,3-b]furan-4,9-dione
Naphtho[2,3-b]furan-4,9-dione

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